Methyl 3-(2,5-dioxocyclopentyl)benzoate
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Overview
Description
Methyl 3-(2,5-dioxocyclopentyl)benzoate is an organic compound that belongs to the class of esters It is characterized by a benzene ring substituted with a methyl ester group and a 2,5-dioxocyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,5-dioxocyclopentyl)benzoate typically involves the esterification of 3-(2,5-dioxocyclopentyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can streamline the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,5-dioxocyclopentyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include substituted benzoates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-(2,5-dioxocyclopentyl)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 3-(2,5-dioxocyclopentyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological context and the type of organism being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
- Methyl 3-nitrobenzoate
Uniqueness
Methyl 3-(2,5-dioxocyclopentyl)benzoate is unique due to the presence of the 2,5-dioxocyclopentyl group, which imparts distinct chemical and physical properties compared to other benzoate esters.
Properties
Molecular Formula |
C13H12O4 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 3-(2,5-dioxocyclopentyl)benzoate |
InChI |
InChI=1S/C13H12O4/c1-17-13(16)9-4-2-3-8(7-9)12-10(14)5-6-11(12)15/h2-4,7,12H,5-6H2,1H3 |
InChI Key |
SEPQVZGAGXFGOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2C(=O)CCC2=O |
Origin of Product |
United States |
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